molecular formula C8H12N2O3 B13619475 Tert-butyl 2-amino-1,3-oxazole-5-carboxylate

Tert-butyl 2-amino-1,3-oxazole-5-carboxylate

Cat. No.: B13619475
M. Wt: 184.19 g/mol
InChI Key: KUTWHQWPXLHXEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropan-1-ol with diethyl oxalate, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce amino alcohols.

Scientific Research Applications

Tert-butyl 2-amino-1,3-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-oxazole-5-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.

    Tert-butyl 2-amino-1,3-thiazole-5-carboxylate: Contains a sulfur atom instead of oxygen, altering its electronic properties.

    Tert-butyl 2-amino-1,3-oxazole-4-carboxylate: The carboxylate group is at a different position, affecting its reactivity.

Uniqueness

Tert-butyl 2-amino-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of biologically active compounds and a useful tool in medicinal chemistry research .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 2-amino-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3,(H2,9,10)

InChI Key

KUTWHQWPXLHXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(O1)N

Origin of Product

United States

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